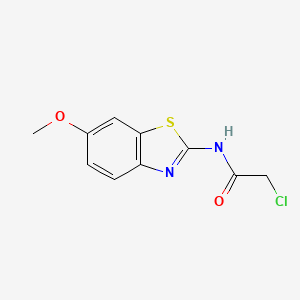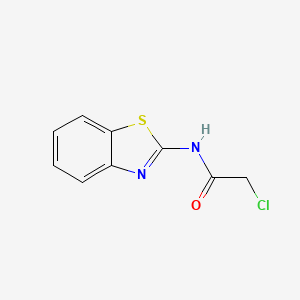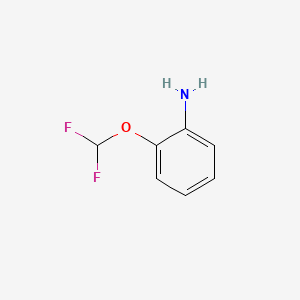
3-アセチルアミノ-5-フルオロ-1H-インドール-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H9FN2O3 and its molecular weight is 236.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、抗ウイルス活性を有することが報告されています . 例えば、インドールの4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体は、幅広いリボ核酸(RNA)およびデオキシリボ核酸(DNA)ウイルスに対する抗ウイルス活性をin vitroで調べられました .
抗炎症活性
インドール誘導体の中には、抗炎症作用と鎮痛作用を示すものがあります . このことから、「3-アセチルアミノ-5-フルオロ-1H-インドール-2-カルボン酸」は、新しい抗炎症薬の開発に潜在的に利用できる可能性があります。
抗がん活性
インドール誘導体は、抗がん活性を有することが判明しています . このことから、「3-アセチルアミノ-5-フルオロ-1H-インドール-2-カルボン酸」は、がん治療に潜在的に利用できる可能性があります。
抗HIV活性
インドール誘導体は、抗HIV活性を有することが判明しています . このことから、「3-アセチルアミノ-5-フルオロ-1H-インドール-2-カルボン酸」は、HIV治療に潜在的に利用できる可能性があります。
抗酸化活性
インドール誘導体は、抗酸化活性を有することが判明しています . このことから、「3-アセチルアミノ-5-フルオロ-1H-インドール-2-カルボン酸」は、抗酸化剤として潜在的に利用できる可能性があります。
抗菌活性
インドール誘導体は、抗菌活性を有することが判明しています . このことから、「3-アセチルアミノ-5-フルオロ-1H-インドール-2-カルボン酸」は、抗菌剤として潜在的に利用できる可能性があります。
抗結核活性
インドール誘導体は、抗結核活性を有することが判明しています . このことから、「3-アセチルアミノ-5-フルオロ-1H-インドール-2-カルボン酸」は、結核治療に潜在的に利用できる可能性があります。
抗糖尿病活性
インドール誘導体は、抗糖尿病活性を有することが判明しています . このことから、「3-アセチルアミノ-5-フルオロ-1H-インドール-2-カルボン酸」は、糖尿病治療に潜在的に利用できる可能性があります。
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
将来の方向性
The compound and its derivatives have shown potential in the field of medicine and chemical research. For instance, it has been used in proteomics research and in the synthesis of compounds with anticancer activity . These areas could be potential future directions for research involving “3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid”.
生化学分析
Biochemical Properties
3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of indole derivatives . These interactions are crucial for its biological activity, as they can modulate the activity of these enzymes, leading to various biochemical effects. The compound’s ability to bind to specific proteins and enzymes makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Cellular Effects
The effects of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival. Additionally, the compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites. These effects highlight the potential of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid as a therapeutic agent for various diseases.
Molecular Mechanism
The molecular mechanism of action of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, including enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For instance, the compound has been shown to inhibit certain enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing inflammation and modulating immune responses . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These dosage-dependent effects are important for determining the therapeutic window of the compound and for developing safe and effective dosing regimens.
Metabolic Pathways
3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . The compound can be metabolized through various pathways, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and for developing strategies to enhance its therapeutic efficacy.
Transport and Distribution
The transport and distribution of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid within cells and tissues are critical for its biological activity . The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within cells. These transport mechanisms can affect the compound’s availability at its target sites and its overall efficacy. Additionally, the compound’s distribution within different tissues can determine its therapeutic potential and its side effect profile.
Subcellular Localization
The subcellular localization of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid is important for its activity and function . The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects. For example, the compound’s localization to the nucleus can enhance its ability to modulate gene expression, while its localization to the mitochondria can affect cellular metabolism.
特性
IUPAC Name |
3-acetamido-5-fluoro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-5(15)13-9-7-4-6(12)2-3-8(7)14-10(9)11(16)17/h2-4,14H,1H3,(H,13,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYULBACYOKFNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC2=C1C=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)



![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)



![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)

